molecular formula C14H21BN4O2 B13995386 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Katalognummer: B13995386
Molekulargewicht: 288.16 g/mol
InChI-Schlüssel: QNQNZXLVIMCARV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a complex organic compound that features both imidazole and pyrazole rings, along with a boronate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the imidazole group: This step might involve the alkylation of the pyrazole ring with an imidazole derivative.

    Introduction of the boronate ester group: This can be done through a Suzuki coupling reaction, where the pyrazole-imidazole intermediate is reacted with a boronic acid or boronate ester under palladium catalysis.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different boronic acid derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or imidazole rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Potential use in the development of bioactive molecules or as a ligand in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent or in drug delivery systems.

    Industry: Application in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole would depend on its specific application. In catalysis, it might act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Imidazol-1-ylethyl)-4-bromopyrazole: Similar structure but with a bromine atom instead of the boronate ester group.

    1-(2-Imidazol-1-ylethyl)-4-chloropyrazole: Similar structure with a chlorine atom.

    1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole: Similar structure but with an imidazole ring instead of the pyrazole ring.

Uniqueness

The presence of both imidazole and pyrazole rings, along with the boronate ester group, makes 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole unique. This combination of functional groups can provide distinct reactivity and binding properties, making it valuable for specific applications in synthesis and catalysis.

Eigenschaften

Molekularformel

C14H21BN4O2

Molekulargewicht

288.16 g/mol

IUPAC-Name

1-(2-imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H21BN4O2/c1-13(2)14(3,4)21-15(20-13)12-9-17-19(10-12)8-7-18-6-5-16-11-18/h5-6,9-11H,7-8H2,1-4H3

InChI-Schlüssel

QNQNZXLVIMCARV-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.